molecular formula C13H14BrNO2 B13886060 3-(5-Bromo-1H-indol-7-YL)propyl acetate

3-(5-Bromo-1H-indol-7-YL)propyl acetate

Cat. No.: B13886060
M. Wt: 296.16 g/mol
InChI Key: UCPQTQSJSBUTHE-UHFFFAOYSA-N
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Description

3-(5-Bromo-1H-indol-7-YL)propyl acetate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-(5-Bromo-1H-indol-7-YL)propyl acetate typically involves the bromination of an indole precursor followed by the introduction of the propyl acetate group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-Bromo-1H-indol-7-YL)propyl acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Bromo-1H-indol-7-YL)propyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1H-indol-7-YL)propyl acetate involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. The bromine atom and acetate group may also play roles in its activity, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other brominated indole derivatives and indole-based acetates. Compared to these, 3-(5-Bromo-1H-indol-7-YL)propyl acetate is unique due to its specific substitution pattern and side chain, which may confer distinct biological activities and chemical reactivity .

Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

3-(5-bromo-1H-indol-7-yl)propyl acetate

InChI

InChI=1S/C13H14BrNO2/c1-9(16)17-6-2-3-10-7-12(14)8-11-4-5-15-13(10)11/h4-5,7-8,15H,2-3,6H2,1H3

InChI Key

UCPQTQSJSBUTHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=C2C(=CC(=C1)Br)C=CN2

Origin of Product

United States

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